The synthesis of 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be approached through various methods involving difluoromethylation techniques. Recent advances in difluoromethylation highlight the use of metal-based methods that facilitate the introduction of difluoromethyl groups into aromatic systems. These methods typically involve the coupling of aryl halides with difluoromethylating agents under transition metal catalysis, often employing copper catalysts .
For instance, one method involves the reaction of aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate to form α-aryl-α,α-difluoroacetates, which can then undergo hydrolysis and subsequent decarboxylation to yield the desired product. This multi-step process demonstrates the versatility and efficiency of current synthetic strategies in accessing complex fluorinated compounds .
The molecular structure of 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid features a pyrazolo-pyridine core with two methyl groups at positions 3 and 6 and a difluoroethyl substituent at position 1. The carboxylic acid functional group is located at position 4. The presence of fluorine atoms significantly influences the compound's electronic properties and reactivity.
Relevant data on specific physical properties such as melting point or boiling point are not available in the provided sources but would be essential for practical applications.
Systematic Nomenclature:The compound is formally designated as 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid according to IUPAC conventions. This name specifies:
Molecular Formula: C₁₁H₁₁F₂N₃O₂ [1] [2] [5]Molecular Weight: 255.22 g/mol [2] [5]CAS Registry Number: 1018142-54-5 [2] [5] [8]
Structural Features and Classification:
Table 1: Structural Descriptors of 1-(2,2-Difluoroethyl)-3,6-Dimethyl-1H-Pyrazolo[3,4-b]pyridine-4-Carboxylic Acid
Feature | Description |
---|---|
Canonical SMILES | Cc1cc(C(=O)O)c2c(C)nn(CC(F)F)c2n1 [5] |
InChI Key | NYZQFFKXCVGLMR-UHFFFAOYSA-N [5] |
Hydrogen Bond Donors | 1 (carboxylic acid -OH) [2] |
Hydrogen Bond Acceptors | 6 (carboxylate O, pyridine N, pyrazole N, two F) [2] |
Topological Polar Surface Area | 68.0 Ų [5] |
Predicted LogP | ~1.48 (indicating moderate lipophilicity) [2] |
The pyrazolo[3,4-b]pyridine scaffold emerged as a purine mimetic in the early 2000s, initially explored for antiviral and antimicrobial applications. Its significance escalated with the discovery of kinase inhibition capabilities, particularly against serine/threonine kinases involved in oncogenesis. Key milestones include:
Table 2: Evolution of Key Pyrazolo[3,4-b]pyridine Derivatives in Targeted Therapy
Derivative (Year) | Target | Key Structural Features | Biological Activity |
---|---|---|---|
Early C4-ester analogs (~2005) | Nonspecific | N1-alkyl, C4-COOEt | Moderate cytotoxicity; limited selectivity |
Compound 19 (2020) [3] | PIM-1 kinase | N1-(2,2-difluoroethyl), C4-amide variant | IC₅₀ = 26 nM (PIM-1); MCF-7 IC₅₀ = 5.61 µM |
Compound 31 (2023) [6] | Mps1 kinase | C4-pyrazolopyrimidine, N1-optimized alkyl | IC₅₀ = 2.596 nM (Mps1); potent tumor regression |
The introduction of the 2,2-difluoroethyl group at N1 (as in the subject compound) marked a strategic advance to improve metabolic stability and binding affinity. This modification, coupled with the C4 carboxylic acid’s role in anchoring to kinase hinge regions, enabled synergistic interactions with hydrophobic pockets and catalytic residues. The commercial availability of this derivative (e.g., $379/gram from Fluorochem [5] [8]) underscores its utility as a synthetic intermediate for advanced analogs. Current research focuses on leveraging C4 for covalent binding or prodrug conjugation while maintaining N1 difluoroethylation for optimized pharmacokinetics.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: